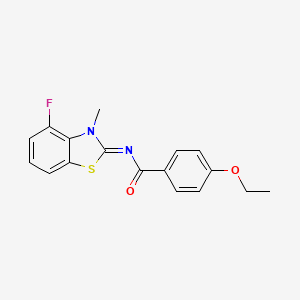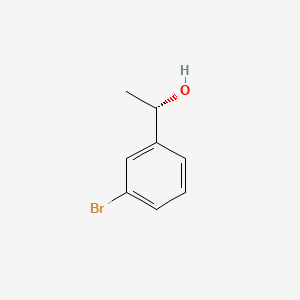
(S)-1-(3-Bromophenyl)ethanol
説明
“(S)-1-(3-Bromophenyl)ethanol” is a chemical compound with the CAS Number: 134615-22-8. Its linear formula is C8H9BrO . It is a liquid at room temperature and should be stored in a dry environment between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “(S)-1-(3-Bromophenyl)ethanol” were not found, a general method for synthesizing similar compounds involves the use of catalysts and a base in an alcohol solvent .Molecular Structure Analysis
The IUPAC name for this compound is (1S)-1-(3-bromophenyl)ethanol . The InChI code is 1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-1-(3-Bromophenyl)ethanol” has a molecular weight of 201.06 . It has a boiling point of 264.2°C at 760 mmHg . The compound is a liquid at room temperature .科学的研究の応用
Enzymatic Resolution and Pharmaceutical Synthesis
(S)-1-(3-Bromophenyl)ethanol has been a subject of study in enzymatic resolution processes. For instance, Conde et al. (1998) explored the resolution of a related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, through lipase-catalyzed reactions, highlighting its role as an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Photophysical Properties in Cancer Research
Ramos et al. (2015) synthesized phthalocyanine derivatives using optically active alcohols, including (S)-1-(4-bromophenyl)ethanol, to study their photochemical and biological properties. These compounds showed potential in interacting with cancer cells like mammary MCF-7 cells, indicating the relevance of (S)-1-(3-Bromophenyl)ethanol in developing cancer treatment methodologies (Ramos et al., 2015).
Biocatalysis in Drug Synthesis
Galvão et al. (2018) used (S)-1-(3-Bromophenyl)ethanol in a study on the kinetic resolution of secondary alcohols. They developed a nanohybrid biocatalyst, demonstrating its efficacy in synthesizing enantiomerically pure chiral drugs, with (S)-1-(3-Bromophenyl)ethanol serving as an important precursor (Galvão et al., 2018).
Chiral Discrimination and Crystallography
The work by Grandeury et al. (2003) involved the enantioseparation of 1-(p-bromophenyl)ethanol, a compound similar to (S)-1-(3-Bromophenyl)ethanol. They analyzed the crystal structures of supramolecular complexes, providing insights into chiral discrimination mechanisms relevant to the study of (S)-1-(3-Bromophenyl)ethanol (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
(1S)-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMJQMDYAOJNCC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928685 | |
| Record name | 1-(3-Bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Bromophenyl)ethanol | |
CAS RN |
134615-22-8 | |
| Record name | 1-(3-Bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide](/img/structure/B2719508.png)

![N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2719514.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide](/img/structure/B2719516.png)
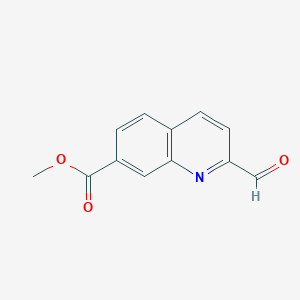
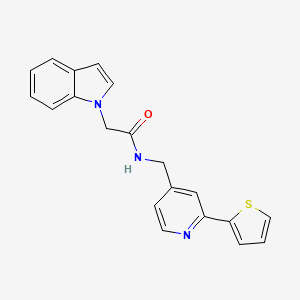
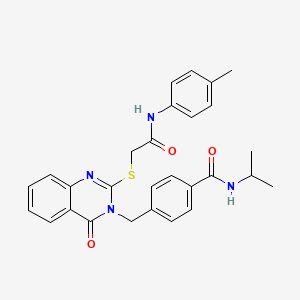

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)
